molecular formula C23H18ClN3O2S B6032056 3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide

3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide

Cat. No. B6032056
M. Wt: 435.9 g/mol
InChI Key: DWHMLNZTCIPOAZ-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide, also known as CCT251545, is a small molecule inhibitor that has been identified as a potential anti-cancer agent. This compound has been shown to have promising activity against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. In

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. Inhibition of BRD4 activity by this compound leads to downregulation of the expression of genes that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of tumor xenografts in animal models. Furthermore, it has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide in lab experiments is its specificity for BRD4. This allows for the study of the role of BRD4 in cancer cell growth and survival. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide. One direction is the development of more potent and selective inhibitors of BRD4. Another direction is the study of the combination of this compound with other anti-cancer agents to enhance its activity. Furthermore, the study of the role of BRD4 in other diseases, such as inflammation and cardiovascular disease, is an important future direction.

Synthesis Methods

The synthesis of 3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide involves several steps. The first step is the reaction of 4-aminobenzenesulfonamide with cinnamoyl chloride in the presence of a base such as triethylamine. This results in the formation of 4-{[(cinnamoylamino)carbonothioyl]amino}benzenesulfonamide. The second step involves the reaction of this intermediate with 3-chlorobenzoyl chloride in the presence of a base and a catalyst such as 4-dimethylaminopyridine. This results in the formation of this compound.

Scientific Research Applications

3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been shown to inhibit the growth of tumor xenografts in animal models.

properties

IUPAC Name

3-chloro-N-[4-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c24-18-8-4-7-17(15-18)22(29)25-19-10-12-20(13-11-19)26-23(30)27-21(28)14-9-16-5-2-1-3-6-16/h1-15H,(H,25,29)(H2,26,27,28,30)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHMLNZTCIPOAZ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.